N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-6-carboxamide
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Overview
Description
N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-6-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-6-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Attachment of the 2,4-Dimethoxyphenyl Group: This step involves the reaction of the indole core with a 2,4-dimethoxybenzyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Sodium cyanide, potassium cyanide, and various halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-6-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, such as serotonin receptors, and modulate their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-([2-(4-cyano-2,5-dimethoxyphenyl)ethylamino]methyl)phenol (25CN-NBOH): Structurally similar to N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-6-carboxamide and exhibits selectivity for serotonin receptors.
N-benzyl substituted phenethylamine hallucinogens: These compounds share structural similarities and are known for their hallucinogenic effects.
Uniqueness
Its ability to interact with various molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic development .
Properties
IUPAC Name |
N-[cyano-(2,4-dimethoxyphenyl)methyl]-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-14-5-6-15(18(10-14)25-2)17(11-20)22-19(23)13-4-3-12-7-8-21-16(12)9-13/h3-10,17,21H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNOHAPUOAZKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C#N)NC(=O)C2=CC3=C(C=C2)C=CN3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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